(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate
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Overview
Description
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an ethyl acrylate moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the double bond in the acrylate moiety can yield saturated esters.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and saturated esters, depending on the reaction conditions and reagents used.
Scientific Research Applications
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(5-bromopyridin-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylate moiety play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(5-chloropyridin-2-yl)acrylate
- Ethyl 3-(5-fluoropyridin-2-yl)acrylate
- Ethyl 3-(5-iodopyridin-2-yl)acrylate
Uniqueness
(E)-ethyl 3-(5-bromopyridin-2-yl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
ethyl (E)-3-(5-bromopyridin-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-7H,2H2,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPKQFHPRDXZPZ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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